[Tyr3,Lys5(Boc)]octreotide acetate

Radiopharmaceutical Synthesis Peptide Conjugation DOTA-TOC

This Lys5(Boc)-protected octreotide enables site-specific DOTA/HYNIC conjugation exclusively at Lys5. Unprotected analogs produce heterogeneous conjugates, compromising yield and reproducibility. Validated in Edreira et al. high-yield (60±5%) route; DOTA-TOC sst2 IC50=0.31±0.07 nM. Also demonstrated for precise 26:1 peptide-to-dendrimer conjugation. Essential for 68Ga-DOTATOC, 177Lu-DOTATOC, and 99mTc-HYNIC-TOC manufacturing.

Molecular Formula C54H74N10O13S2
Molecular Weight 1135.363
CAS No. 147790-89-4
Cat. No. B562758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Tyr3,Lys5(Boc)]octreotide acetate
CAS147790-89-4
Synonyms[Tyr3,Lys5(Boc)]octreotide acetate
Molecular FormulaC54H74N10O13S2
Molecular Weight1135.363
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)OC(C)(C)C)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O
InChIInChI=1S/C54H74N10O13S2/c1-30(66)42(27-65)61-51(74)44-29-79-78-28-43(62-46(69)37(55)23-32-13-7-6-8-14-32)50(73)59-40(24-33-18-20-35(68)21-19-33)48(71)60-41(25-34-26-57-38-16-10-9-15-36(34)38)49(72)58-39(47(70)64-45(31(2)67)52(75)63-44)17-11-12-22-56-53(76)77-54(3,4)5/h6-10,13-16,18-21,26,30-31,37,39-45,57,65-68H,11-12,17,22-25,27-29,55H2,1-5H3,(H,56,76)(H,58,72)(H,59,73)(H,60,71)(H,61,74)(H,62,69)(H,63,75)(H,64,70)/t30-,31-,37-,39+,40-,41-,42-,43+,44+,45+/m1/s1
InChIKeyBYNWFNXWMAFJGX-NQBVEBFXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Tyr3,Lys5(Boc)]octreotide acetate: A Strategic Intermediate for Radiopharmaceutical and Peptide Conjugate Synthesis


[Tyr3,Lys5(Boc)]octreotide acetate (CAS: 147790-89-4) is a synthetic, side-chain protected octapeptide analog of the hormone somatostatin [1]. It is characterized by a cyclic (2→7)-disulfide bridge and incorporates two key modifications to the native octreotide sequence: a tyrosine (Tyr) substitution for phenylalanine at position 3 and a tert-butyloxycarbonyl (Boc) protecting group on the epsilon amine of lysine (Lys) at position 5 [2]. This specific form is not a therapeutic agent itself, but rather a critical intermediate or building block. The Tyr3 substitution enhances affinity for the somatostatin receptor subtype 2 (sst2), while the Lys5(Boc) group serves as a temporary, acid-labile protective moiety [3]. This orthogonal protection strategy is essential for enabling site-specific, single-point conjugation of chelators, linkers, or other functional groups exclusively to the Lys5 residue, a process fundamental to the production of many radiolabeled somatostatin analogs for diagnostic imaging and targeted radiotherapy.

Procurement of [Tyr3,Lys5(Boc)]octreotide acetate: The Importance of Orthogonal Protection in Conjugate Synthesis


In the procurement process for synthesizing targeted radiopharmaceuticals like DOTA-TOC or HYNIC-TOC, generic substitution with an unprotected analog (e.g., simply Tyr3-octreotide) or a peptide with different protection is not scientifically valid. The presence of multiple reactive amine groups on an unprotected peptide leads to non-specific conjugation, resulting in a heterogeneous mixture of products with varied and suboptimal properties [1]. The specific Lys5(Boc) protection in this compound is a precise synthetic solution that allows for the regioselective deprotection of the Lys5 epsilon amine [2]. This single, free amine can then be used for quantitative, site-specific conjugation of a chelator like DOTA [3]. Using an alternative compound lacking this precise orthogonal protection scheme would fundamentally compromise the synthesis, leading to unpredictable yields, complex and costly purification, and a final product with potentially altered receptor affinity, compromised stability, and undefined biological performance. This would jeopardize the reproducibility and integrity of downstream research or diagnostic manufacturing.

Quantitative Differentiation of [Tyr3,Lys5(Boc)]octreotide acetate: Evidence for Enhanced Conjugation Efficiency and Product Performance


Synthesis Efficiency: Quantified Yield in DOTA-TOC Production Enabled by Site-Specific Conjugation

The strategic use of [Tyr3,Lys5(Boc)]octreotide acetate directly enables the high-yield, small-scale synthesis of DOTA-TOC. The protected lysine ensures conjugation of the DOTA chelator occurs exclusively at the desired site after Boc deprotection, leading to a final product yield of 60±5% after purification [1]. This is a direct result of the compound's design and is critical for efficient production.

Radiopharmaceutical Synthesis Peptide Conjugation DOTA-TOC

Functional Performance: Retention of High-Affinity Receptor Binding (IC50) in the Final DOTA-TOC Product

The DOTA-TOC conjugate, synthesized from [Tyr3,Lys5(Boc)]octreotide acetate, retains high affinity for the somatostatin receptor subtype 2 (sst2). In competitive binding assays, unlabeled DOTA-TOC demonstrated an IC50 of 0.31±0.07 nM for displacing 99mTc-labeled HYNIC-TOC [1]. This nanomolar affinity confirms that the conjugation strategy, enabled by the Lys5(Boc) protection, does not compromise the pharmacophore.

Receptor Binding Affinity Somatostatin Receptor IC50

Regioselectivity of Conjugation: Enabling Multivalent Nanoconstructs with Defined Stoichiometry

The orthogonal protection of [Tyr3,Lys5(Boc)]octreotide acetate allows for its regioselective conjugation to larger structures. In a study creating a dendrimer-based imaging agent, the compound was conjugated exclusively through its deprotected Lys5 amine to the carboxylate groups of a PAMAM dendrimer, resulting in a well-defined nanoconstruct with 26 Tyr3-octreotide molecules per dendrimer [1]. This precise multivalency is unachievable with an unprotected peptide.

Dendrimer Conjugation Nanomedicine Multivalency

Key Application Scenarios for [Tyr3,Lys5(Boc)]octreotide acetate Based on Quantified Evidence


Synthesis of Clinical-Grade Radiopharmaceutical Precursors (e.g., DOTA-TOC)

This is the primary application for this compound. Its use in a validated, high-yield (60±5%) synthetic route for DOTA-TOC, as described by Edreira et al., provides a robust and reproducible method for producing this clinically relevant precursor [1]. The resulting DOTA-TOC exhibits high sst2 affinity (IC50 = 0.31±0.07 nM), confirming the biological integrity of the product. For any laboratory or manufacturer involved in the production of 68Ga-DOTATOC or 177Lu-DOTATOC for PET imaging or radionuclide therapy, this protected intermediate is a prerequisite for a controlled, high-quality synthesis.

Development of Novel Peptide-Drug Conjugates (PDCs) and Nanoconstructs

The ability of [Tyr3,Lys5(Boc)]octreotide acetate to undergo site-specific conjugation is crucial for the rational design of novel bioconjugates. The work by Orocio-Rodríguez et al. demonstrates this by achieving a precise 26:1 peptide-to-dendrimer conjugation ratio for creating a multivalent tumor-targeting agent [2]. This scenario applies to any project aiming to attach a somatostatin-targeting vector to a payload, such as a cytotoxic drug, a fluorescent dye, a nanoparticle, or a polymer, where a defined 1:1 or well-characterized multivalent stoichiometry is required for reproducibility and accurate pharmacological assessment.

Production of Alternative Chelator Conjugates (e.g., HYNIC-TOC)

The orthogonal protection strategy is not limited to DOTA conjugation. A separate study utilized 'Tyr3-Octreotide protected at lysine' to successfully conjugate the bifunctional chelator HYNIC [3]. This application scenario extends the utility of the compound to the synthesis of other important imaging agents, such as those labeled with 99mTc for SPECT imaging. The Boc protection on lysine is a versatile handle that can be used to introduce a variety of functional moieties, making the compound a flexible starting material for a broad range of radiopharmaceutical research.

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